molecular formula C13H21N3O B13085061 2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide

2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide

Cat. No.: B13085061
M. Wt: 235.33 g/mol
InChI Key: HBOFJJLLTRGMQH-NUHJPDEHSA-N
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Description

2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide is an organic compound with a complex structure that includes an amino group, a pyridine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-2,3-dimethylbutanamide and a pyridine derivative.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2,3-dimethylbutanamide: A structurally similar compound with different functional groups.

    N-[(1S)-1-pyridin-2-ylethyl]butanamide: Another related compound with a similar backbone but lacking the amino group.

Uniqueness

2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide is unique due to its combination of an amino group, a pyridine ring, and a butanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide

InChI

InChI=1S/C13H21N3O/c1-9(2)12(14)13(17)16(4)10(3)11-7-5-6-8-15-11/h5-10,12H,14H2,1-4H3/t10-,12?/m0/s1

InChI Key

HBOFJJLLTRGMQH-NUHJPDEHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N(C)C(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C)C(C)C1=CC=CC=N1)N

Origin of Product

United States

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